molecular formula C17H17N5O4 B11272080 3,4,5-trimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11272080
M. Wt: 355.3 g/mol
InChI Key: GJNYSQFFRKEPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that features a trimethoxyphenyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the scalability of the synthesis process .

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C17H17N5O4/c1-24-14-7-11(8-15(25-2)16(14)26-3)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23)

InChI Key

GJNYSQFFRKEPFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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